![molecular formula C16H17N3O5S B2864890 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1170832-75-3](/img/structure/B2864890.png)
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C16H17N3O5S and its molecular weight is 363.39. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
GIRK Channel Activation
This compound has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels play a crucial role in regulating the electrical activity of neurons and the heart. They are involved in various physiological processes and are potential targets for treating conditions like pain perception, epilepsy, addiction, and anxiety .
Neurological Research
Due to its role in modulating neuronal excitability through GIRK channels, this compound can be used in neurological research to study brain functions and disorders. It could help in understanding the mechanisms of diseases like Parkinson’s and Alzheimer’s, where potassium channel dysfunction is implicated .
Cardiac Function Studies
GIRK channels are also present in the heart, particularly in atrial myocytes. The compound’s ability to activate these channels can be utilized in research related to cardiac arrhythmias and other heart rate disorders .
Pain Management Studies
The compound’s effect on GIRK channels suggests its potential use in pain management research. By understanding how it modulates pain perception, new analgesic drugs could be developed .
Addiction and Reward Pathway Analysis
GIRK channels are involved in the brain’s reward pathways. This compound could be used to study the neurochemical basis of addiction and potentially lead to new treatments for substance abuse disorders .
Anxiety and Mood Disorder Research
The compound’s impact on GIRK channels, which are implicated in anxiety and mood regulation, makes it a valuable tool for researching anxiety disorders and depression .
Pharmacokinetics and Drug Metabolism
Research into the compound’s pharmacokinetics and metabolism can provide insights into its bioavailability, half-life, and interaction with other drugs. This is crucial for developing any therapeutic applications .
Lead Optimization in Drug Discovery
The compound’s structure can serve as a scaffold for developing new drugs. Its optimization and modification can lead to the discovery of more potent and selective activators or inhibitors for therapeutic use .
Each of these applications offers a promising avenue for scientific exploration and therapeutic development. The compound’s role as a GIRK channel activator positions it as a significant tool in the advancement of medical and pharmacological research. The research cited here provides a foundation for further studies and potential clinical applications .
properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-10-6-15(19(18-10)12-4-5-25(21,22)8-12)17-16(20)11-2-3-13-14(7-11)24-9-23-13/h2-3,6-7,12H,4-5,8-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHQVQSNJRCKBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide |
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